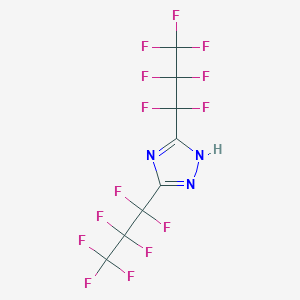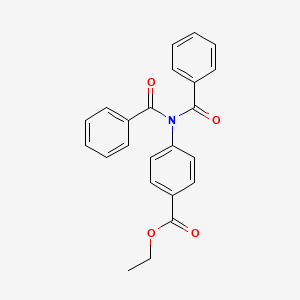
(E)-(4-Nitrophenyl)diazene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is a chemical compound known for its distinctive structure and properties It features a diazene group (N=N) bonded to a 4-nitrophenyl group and a carbonitrile group (C≡N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Nitrophenyl)diazene-1-carbonitrile typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable nitrile source, such as copper(I) cyanide, to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-Nitrophenyl)diazene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The diazene group can participate in substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-aminophenyl diazene-1-carbonitrile.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or other higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
(E)-(4-Nitrophenyl)diazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-(4-Nitrophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(4-Nitrophenyl)diazene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Nitrophenyl)diazene-1-methanol: Features a methanol group instead of a carbonitrile group.
Uniqueness
(E)-(4-Nitrophenyl)diazene-1-carbonitrile is unique due to its combination of a diazene group with a nitro group and a carbonitrile group
Eigenschaften
CAS-Nummer |
829-78-7 |
|---|---|
Molekularformel |
C7H4N4O2 |
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
(4-nitrophenyl)iminocyanamide |
InChI |
InChI=1S/C7H4N4O2/c8-5-9-10-6-1-3-7(4-2-6)11(12)13/h1-4H |
InChI-Schlüssel |
VFBDYNJVPQXSIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


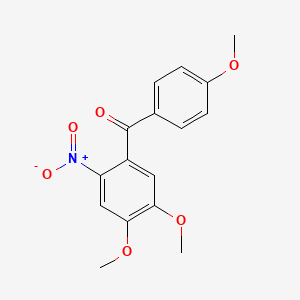
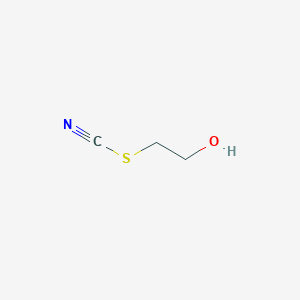
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

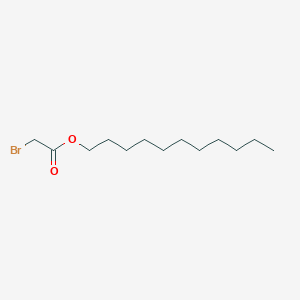
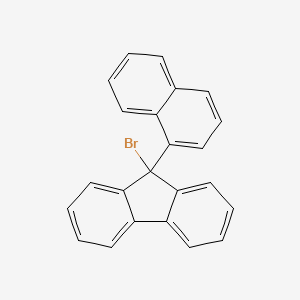
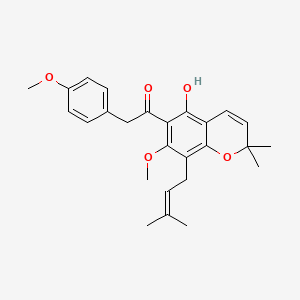


![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
